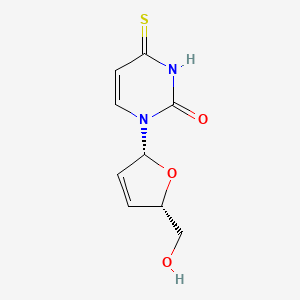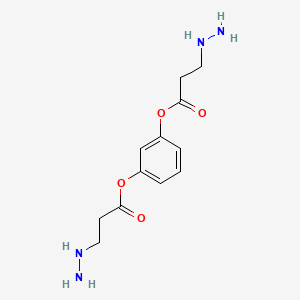
2',3'-Didehydro-2',3'-dideoxy-4-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is a synthetic nucleoside analog It is structurally similar to uridine but contains modifications that make it unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine typically involves multiple steps. One common method starts with uridine, which undergoes a series of chemical reactions to introduce the dehydro and dideoxy modifications, as well as the thiol group. The reaction conditions often require specific catalysts and solvents to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the dehydro and dideoxy groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of fully saturated nucleoside analogs .
Scientific Research Applications
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, disrupting the synthesis and function of nucleic acids. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Didehydro-2’,3’-dideoxy-2-thiouridine
- 4-Thiouridine
- 2’,3’-Didehydro-2’,3’-dideoxy-5-ethyl-4’-thiouridine
Uniqueness
2’,3’-Didehydro-2’,3’-dideoxy-4-thiouridine is unique due to its specific modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research applications .
Properties
CAS No. |
122568-02-9 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H10N2O3S/c12-5-6-1-2-8(14-6)11-4-3-7(15)10-9(11)13/h1-4,6,8,12H,5H2,(H,10,13,15)/t6-,8+/m0/s1 |
InChI Key |
BGYINAMLWJTHHK-POYBYMJQSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC(=S)NC2=O |
Canonical SMILES |
C1=CC(OC1CO)N2C=CC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)






![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)

